molecular formula C10H18CuO4 B099596 Copper divalerate CAS No. 15432-57-2

Copper divalerate

カタログ番号: B099596
CAS番号: 15432-57-2
分子量: 265.79 g/mol
InChIキー: NBPFTDFXKORRKN-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper divalerate is a coordination compound where copper(II) ions are complexed with two valerate (pentanoate, C₅H₹COO⁻) anions. Valerate’s longer alkyl chain compared to shorter-chain carboxylates (e.g., acetate) may enhance lipophilicity, influencing solubility and bioavailability. highlights that copper coordination compounds are often prepared as solvates (e.g., with methanol, ethanol, or water) to improve stability, implying that anhydrous copper divalerate might be less stable without such solvation .

特性

CAS番号

15432-57-2

分子式

C10H18CuO4

分子量

265.79 g/mol

IUPAC名

copper;pentanoate

InChI

InChI=1S/2C5H10O2.Cu/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2

InChIキー

NBPFTDFXKORRKN-UHFFFAOYSA-L

SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2]

正規SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2]

製品の起源

United States

類似化合物との比較

Key Research Findings and Challenges

  • Synthesis and Stability : emphasizes the preference for solvated copper coordination compounds, suggesting that copper divalerate may require stabilization via alcohol or water solvation to prevent decomposition .
  • Gaps in Data: No direct studies on copper divalerate were identified in the provided evidence. Existing data on divalerate esters (e.g., estradiol divalerate in ) focus on pharmaceutical release kinetics rather than industrial or chemical properties .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing copper divalerate, and how can purity be validated?

  • Methodology : Synthesis typically involves reacting copper salts (e.g., CuSO₄) with divaleric acid under controlled pH and temperature. Purification via recrystallization or column chromatography is advised. Validate purity using:

  • Elemental analysis (C, H, O, Cu content) .
  • Spectroscopy : FT-IR for carboxylate coordination bands (~1600 cm⁻¹) and UV-Vis for d-d transitions in copper complexes.
  • Thermogravimetric analysis (TGA) to confirm thermal stability and decomposition steps .

Q. How can solubility data for copper divalerate be systematically measured and reported?

  • Methodology : Use the shake-flask method across solvents (water, ethanol, DMSO) at 25°C. Report results as:

SolventSolubility (g/L)Temperature (°C)Reference Method
Water0.14825Shake-flask
  • Include uncertainty ranges and validate with HPLC or gravimetric analysis .

Q. What databases or literature sources are most reliable for accessing physicochemical properties of copper divalerate?

  • Methodology : Prioritize peer-reviewed journals (e.g., Journal of Inorganic Biochemistry) and handbooks like Handbook of Aqueous Solubility Data . Use SciFinder for patent and regulatory data (e.g., coordination geometry, toxicity) . Avoid non-academic sources like BenchChem .

Advanced Research Questions

Q. How can conflicting spectroscopic data for copper divalerate’s coordination geometry be resolved?

  • Methodology :

  • Compare X-ray crystallography (definitive) with computational models (DFT for bond angles/ligand field effects) .
  • Reconcile discrepancies by testing synthetic conditions (e.g., solvent polarity, counterion effects) .
  • Use EPR to detect Jahn-Teller distortions in Cu²⁺ complexes .

Q. What experimental design optimizes catalytic activity of copper divalerate in oxidation reactions?

  • Methodology :

  • DOE (Design of Experiments) : Vary temperature (40–100°C), pressure (1–5 atm), and substrate ratios.
  • Kinetic analysis : Monitor reaction rates via GC-MS and fit to Arrhenius or Langmuir-Hinshelwood models.
  • Post-reaction characterization : Use XPS to confirm copper oxidation state retention .

Q. How should researchers address batch-to-batch variability in copper divalerate synthesis?

  • Methodology :

  • Identify critical process parameters (CPPs) via Pareto analysis (e.g., pH, stirring rate).
  • Implement QC checks: ICP-OES for copper content, NMR for ligand integrity .
  • Use statistical tools (e.g., ANOVA) to isolate variability sources .

Q. What strategies validate the stability of copper divalerate under physiological conditions for biomedical applications?

  • Methodology :

  • Accelerated stability testing : Expose to PBS at 37°C for 14 days. Monitor degradation via HPLC and ICP-MS .
  • Cytotoxicity assays : Compare stability with cell viability (MTT assay) in HEK-293 or HeLa cells .

Data Analysis & Reporting

Q. How to interpret contradictory thermal decomposition profiles in copper divalerate studies?

  • Methodology :

  • Cross-reference TGA/DSC data with crystallinity (PXRD) and hydration state.
  • Hypothesize phase transitions or ligand dissociation using mass loss steps .
  • Replicate experiments under inert vs. oxidative atmospheres to isolate decomposition pathways .

Q. What computational tools predict the ligand-binding affinity of copper divalerate in biological systems?

  • Methodology :

  • Use molecular docking (AutoDock Vina) with protein targets (e.g., tyrosinase).
  • Validate with MD simulations (GROMACS) to assess binding stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。